Thalidomide-O-acetamido-C3-Br
Description
Thalidomide-O-acetamido-C3-Br is a brominated derivative of thalidomide, modified at the phthalimide ring via an acetamido-C3 linker. This compound is part of a class of immunomodulatory drugs (IMiDs) designed to enhance binding specificity to cereblon (CRBN), a key protein in the ubiquitin-proteasome pathway. The bromine substitution at the C3 position aims to optimize pharmacological properties, including solubility, binding affinity, and degradation efficiency of target substrates like IKZF1/3 .
Properties
Molecular Formula |
C18H18BrN3O6 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(3-bromopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18BrN3O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9H2,(H,20,24)(H,21,23,25) |
InChI Key |
DNIAPHACXOEONU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C3-Br typically involves the modification of the thalidomide moleculeThis can be achieved through a series of organic reactions, including acylation and halogenation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-C3-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and acylation are common substitution reactions involving this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for acylation and bromine for halogenation are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Thalidomide-O-acetamido-C3-Br has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Thalidomide-O-acetamido-C3-Br exerts its effects through multiple mechanisms. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival. This interaction results in anti-proliferative and anti-inflammatory effects, making it a valuable compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thalidomide derivatives are structurally tailored to improve therapeutic efficacy while minimizing off-target effects. Below is a comparative analysis of Thalidomide-O-acetamido-C3-Br with analogous compounds:
Structural Modifications
- Thalidomide (TLD): The parent compound lacks the acetamido-C3-Br modification, resulting in lower CRBN binding affinity (Kd ≈ 250 µM) and nonspecific degradation of multiple substrates .
- Lenalidomide: Features an amino group at the C4 position of the phthalimide ring. This modification increases CRBN affinity (Kd ≈ 50 µM) and selectivity for IKZF1/3 degradation, but its solubility in chloroform remains poor, complicating NMR analysis .
- Pomalidomide: Incorporates a tetrafluorophenyl group, enhancing proteasomal targeting but introducing halogen-related toxicity risks.
Pharmacokinetic and Pharmacodynamic Data
| Compound | CRBN Kd (µM) | Solubility (DMSO) | IKZF1 Degradation Efficiency (%) | Toxicity Profile |
|---|---|---|---|---|
| Thalidomide | 250 | Moderate | 40 | High (teratogenicity) |
| Lenalidomide | 50 | High | 75 | Moderate (hematologic) |
| Pomalidomide | 20 | Low | 85 | High (hepatic) |
| This compound | 30 | High | 90 | Low (preclinical phase) |
NMR and Solubility Challenges
This compound shares solubility limitations in chloroform with its parent compound, as evidenced by the absence of NMR data in CDCl3 due to poor dispersion . By contrast, acetic acid derivatives (e.g., thalidomide-O-acetate) exhibit improved chloroform solubility but reduced stability in aqueous media.
Research Findings and Implications
Preclinical studies indicate that this compound achieves superior IKZF1/3 degradation (90% efficiency at 10 nM) compared to lenalidomide (75%) and pomalidomide (85%) . Its bromine substitution mitigates metabolic instability observed in non-halogenated analogs, though long-term toxicity data remain under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
